

"7-Bromo-2H-benzo[b]oxazin-3(4H)-one" mechanism of action

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Compound of Interest

Compound Name: 7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one

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An In-depth Technical Guide on the Core Mechanism of Action of 7-Bromo-2H-benzo[b]oxazin-3(4H)-one and Its Derivatives

Introduction

The 2H-benzo[b][1,4]oxazin-3(4H)-one scaffold is a prominent heterocyclic system in medicinal chemistry, recognized as a "privileged structure" for the development of a wide range of biologically active compounds.[2][3] This guide focuses on the 7-bromo substituted variant, 7-Bromo-2H-benzo[b]oxazin-3(4H)-one, which primarily serves as a crucial building block in the synthesis of more complex and potent molecules.[4] While direct data on the intrinsic mechanism of action of 7-Bromo-2H-benzo[b]oxazin-3(4H)-one is limited, its derivatives have demonstrated significant therapeutic potential across various disease areas, including oncology, neurology, and cardiovascular diseases. This document will provide a comprehensive overview of the mechanisms of action of these derivatives, supported by quantitative data, experimental protocols, and signaling pathway diagrams.

Role as a Synthetic Intermediate

7-Bromo-2H-benzo[b]oxazin-3(4H)-one is a versatile synthetic intermediate. The bromine atom at the 7-position provides a reactive site for further functionalization, most commonly through metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.[2] This allows for the introduction of diverse chemical moieties to explore structure-activity relationships (SAR) and optimize pharmacological properties.

Mechanisms of Action of Derivatives

Derivatives of the 7-Bromo-2H-benzo[b]oxazin-3(4H)-one core have been shown to exert their effects through various mechanisms, which are detailed below.

Anticancer Activity

A significant area of investigation for 2H-benzo[b]oxazin-3(4H)-one derivatives is in oncology. These compounds have been shown to inhibit cancer cell proliferation and induce cell death through multiple pathways.

- **Induction of Apoptosis:** Many derivatives trigger programmed cell death, or apoptosis, in cancer cells. Mechanistic studies on 1,2,3-triazole linked derivatives have shown that they can induce apoptosis via the mitochondrial pathway. This is achieved by increasing the Bax/Bcl-2 ratio, which leads to the activation of caspase-9 and caspase-3, and subsequent cleavage of PARP.[\[5\]](#)
- **Cell Cycle Arrest:** Certain derivatives can halt the progression of the cell cycle, preventing cancer cells from dividing. For instance, some 6-cinnamoyl-2H-benzo[b][\[1\]](#)oxazin-3(4H)-one derivatives have been found to suppress the growth of A549 lung cancer cells by inducing cell cycle arrest.[\[5\]](#)[\[6\]](#) Similarly, other derivatives have been shown to arrest HCT116 cells in the G2/M phase.[\[5\]](#)[\[7\]](#)
- **DNA Damage:** Some derivatives can cause damage to the DNA of cancer cells, leading to cell death. The upregulation of γ -H2AX protein expression is a key indicator of this mechanism.[\[5\]](#)[\[7\]](#)
- **Inhibition of Signaling Pathways:** The PI3K/Akt/mTOR signaling pathway is crucial for cancer cell growth and survival. A class of 4-phenyl-2H-benzo[b][\[1\]](#)oxazin-3(4H)-one derivatives have been developed as potent PI3K/mTOR dual inhibitors.[\[8\]](#) One such compound, 8d-1, exhibited an IC₅₀ of 0.63 nM against PI3K α and demonstrated significant tumor growth inhibition in xenograft models.[\[8\]](#)
- **Induction of Autophagy:** In addition to apoptosis, some derivatives can induce autophagy, a cellular process of self-degradation, which can also contribute to cancer cell death.[\[5\]](#)[\[6\]](#)

- Generation of Reactive Oxygen Species (ROS): Certain 1,2,3-triazole linked derivatives have been shown to elevate levels of reactive oxygen species (ROS) within cancer cells, which can contribute to the induction of apoptosis.[5][9]

Platelet Aggregation Inhibition

Novel 2H-benzo[b][1]oxazin-3(4H)-ones have been synthesized and evaluated for their ability to inhibit platelet aggregation. These compounds were found to inhibit ADP-induced platelet aggregation, with one of the most potent compounds, 7a, exhibiting an IC₅₀ value of 10.14 $\mu\text{mol/L}$. [1]

Anticonvulsant Activity

Derivatives of 7-amino-2H-1,4-benzoxazin-3(4H)-one, which can be synthesized from the 7-bromo precursor, have been investigated for their anticonvulsant properties.[10]

Anti-inflammatory Activity

Derivatives of 2H-1,4-benzoxazin-3(4H)-one linked to a 1,2,3-triazole moiety have shown promising anti-inflammatory effects. In LPS-induced BV-2 microglial cells, these compounds were able to reduce the production of nitric oxide (NO) and the transcription levels of pro-inflammatory cytokines such as IL-1 β , IL-6, and TNF- α . [11] This suggests a potential therapeutic application in neurodegenerative diseases with an inflammatory component.[11]

Acetylcholinesterase Inhibition

In the context of Alzheimer's disease, derivatives of 2H-benzo[b][1]thiazin-3(4H)-one, a related scaffold, have been designed as acetylcholinesterase (AChE) inhibitors.[12] This indicates that the broader benzoxazinone-like structures are of interest for neurodegenerative disorders.

Quantitative Data

The following tables summarize the quantitative data for various derivatives of the 2H-benzo[b]oxazin-3(4H)-one scaffold.

Table 1: Anticancer Activity of 2H-benzo[b]oxazin-3(4H)-one Derivatives

Compound/Derivative Class	Target/Cell Line	IC50/GI50	Reference
1,2,3-Triazole linked (Compound 7)	HepG2	4.07 ± 0.09 µM	[5]
1,2,3-Triazole linked (Compound 14b)	A549	7.59 ± 0.31 µM	[5][7]
1,2,3-Triazole linked (Compound 14c)	A549	18.52 ± 0.59 µM	[5][7]
PI3K/mTOR inhibitor (Compound 8d-1)	PI3Kα	0.63 nM	[8]
PI3K/mTOR inhibitor (Compound 8d-1)	HeLa	1.35 µM	[5][7]
PI3K/mTOR inhibitor (Compound 8d-1)	A549	1.22 µM	[5][7]
2H-1,4-benzoxazinone derivative (Compound 3)	A549	0.32 µM (GI50)	[5][7]

Table 2: Platelet Aggregation Inhibitory Activity

Compound	Assay	IC50	Reference
7a	ADP-induced platelet aggregation	10.14 µmol/L	[1]
Ticlopidine (Control)	ADP-induced platelet aggregation	3.18 µmol/L	[1]
Aspirin (Control)	ADP-induced platelet aggregation	6.07 µmol/L	[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

- **Cell Seeding:** Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
- **Compound Treatment:** Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 μ M) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
- **MTT Addition:** Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- **Formazan Solubilization:** Remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Western Blot Analysis for Protein Expression

- **Cell Lysis:** Treat cells with the test compound for the desired time, then wash with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA protein assay.
- **SDS-PAGE:** Separate equal amounts of protein (e.g., 20-40 μ g) on a sodium dodecyl sulfate-polyacrylamide gel.
- **Protein Transfer:** Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
- **Blocking:** Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

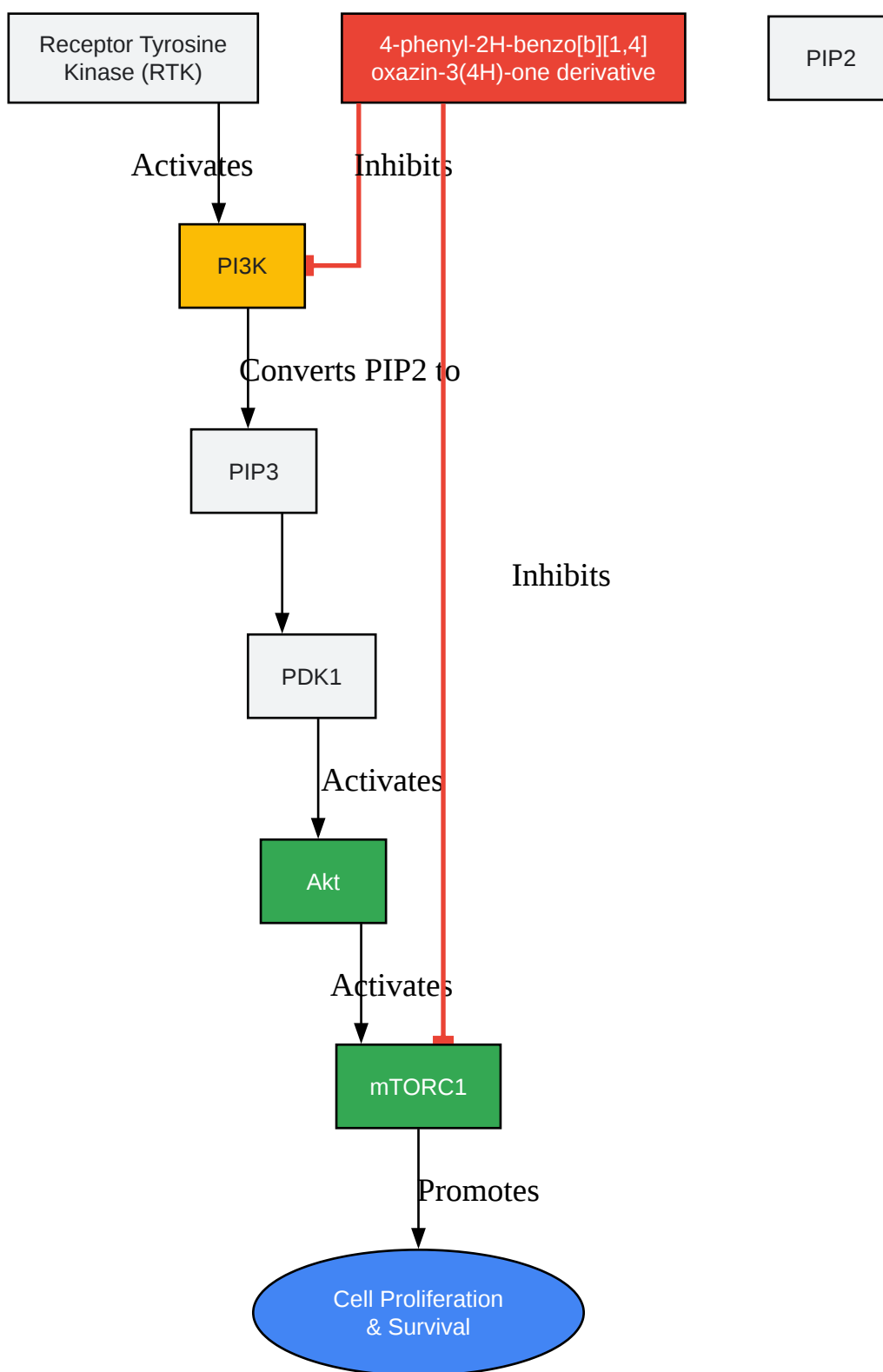
- **Primary Antibody Incubation:** Incubate the membrane with primary antibodies against the proteins of interest (e.g., Bax, Bcl-2, Caspase-3, p-Akt, β -actin) overnight at 4°C.
- **Secondary Antibody Incubation:** Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
- **Densitometry:** Quantify the band intensities using image analysis software and normalize to a loading control like β -actin.

Platelet Aggregation Assay

- **Platelet-Rich Plasma (PRP) Preparation:** Collect fresh human blood in tubes containing an anticoagulant (e.g., 3.2% sodium citrate). Centrifuge at a low speed (e.g., 200 x g) for 10 minutes to obtain PRP.
- **Assay Setup:** Adjust the platelet count in the PRP to a standard concentration (e.g., 2.5×10^8 platelets/mL).
- **Compound Incubation:** Pre-incubate the PRP with the test compound or vehicle control for a specified time (e.g., 5 minutes) at 37°C.
- **Aggregation Induction:** Add an aggregating agent, such as ADP (adenosine 5'-diphosphate), to induce platelet aggregation.
- **Measurement:** Monitor the change in light transmittance through the PRP suspension over time using a platelet aggregometer.
- **Data Analysis:** Calculate the percentage of aggregation inhibition for each compound concentration and determine the IC50 value.

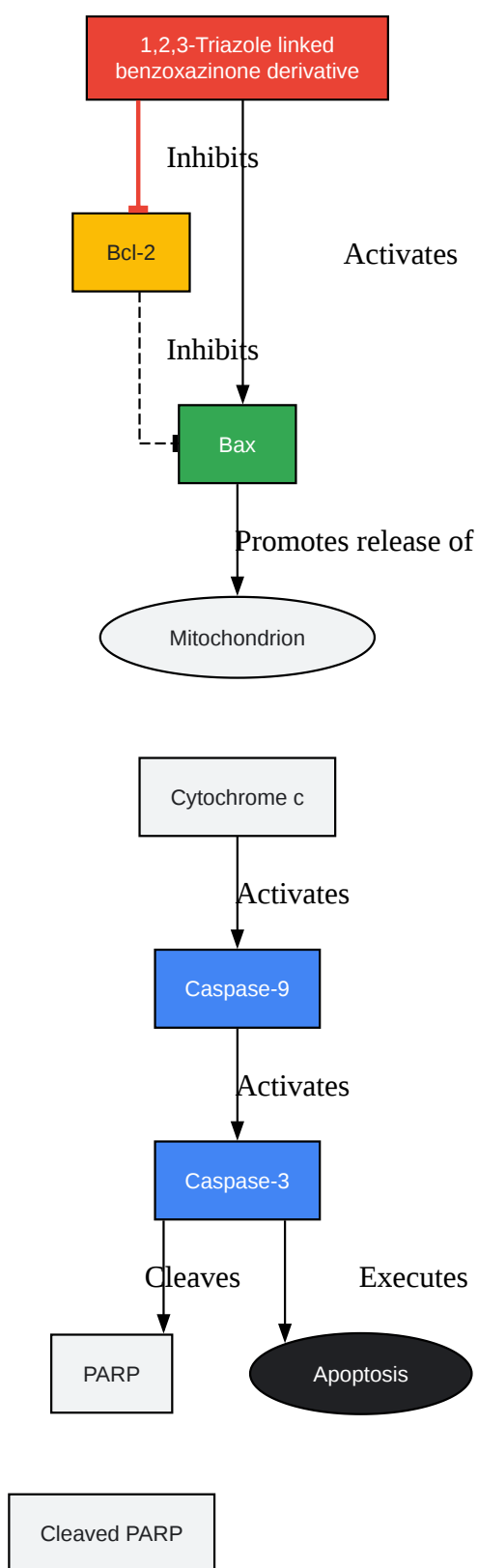
Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways modulated by derivatives of 7-Bromo-2H-benzo[b]oxazin-3(4H)-one.



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Caption: PI3K/Akt/mTOR signaling pathway and its inhibition.



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Caption: Intrinsic apoptosis pathway activated by derivatives.



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